(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
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Overview
Description
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure It is characterized by the presence of an ethynyl group attached to a tetrahydropyran ring, which is further substituted with four acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps. One common approach is the use of a copper-catalyzed oxidative dehydrogenative annulation reaction. This method involves the reaction of O-acyl oximes with α-amino ketones in the presence of a copper catalyst . The reaction conditions include the use of specific solvents and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its structural features make it a valuable tool for probing biological systems.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability under different conditions make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar structure but different functional groups.
Cobaltosic oxide doped with tin: Although not structurally similar, it shares some chemical reactivity characteristics with (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate.
Uniqueness
This compound is unique due to its combination of an ethynyl group and multiple acetate groups attached to a tetrahydropyran ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18O9 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate |
InChI |
InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m0/s1 |
InChI Key |
FVDSJNFPNWVBGX-LUNVINKVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C |
Origin of Product |
United States |
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